molecular formula C22H17BrN2O3 B2538631 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-10-0

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2538631
CAS RN: 921919-10-0
M. Wt: 437.293
InChI Key: LZYXOCHPLXDDSZ-UHFFFAOYSA-N
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Description

The compound "2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that include dibenzoazepinones and benzodiazepinooxazoles. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which often include multiple rings and heteroatoms .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides. This method provides a pathway to substituted diarylmethanes, which can then undergo intramolecular N-arylation to form dibenzoazepinones . Although the specific synthesis of the compound is not detailed, the methodologies applied to similar structures suggest the potential use of palladium-catalyzed steps and intramolecular cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been established through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was determined to crystallize in the monoclinic system with specific unit cell dimensions, and its supramolecular packing was found to involve hydrogen-bonding and halogen-π interactions . These findings provide insights into the potential molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies where thermolysis and reactions with molecular oxygen or bromine have been used to transform the molecular structure. For example, the thermolysis of a semicarbazone derivative led to the formation of a benztriazepinone, and the reaction with molecular bromine resulted in a dibromide and a hexahydrodibenzo[d,f][1,3]oxazepine . These reactions indicate that the compound may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using NMR, EI-MS, FT-IR, and theoretical calculations. The crystallographic analysis provides information on the solid-state properties, while spectroscopic techniques offer insights into the electronic structure and functional groups present in the molecules . Theoretical calculations, such as those performed using Hartree-Fock and DFT methods, complement the experimental data and help predict properties like molecular orbitals and reactivity .

Scientific Research Applications

Intermolecular Interactions and Material Properties

One study focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including "2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide". This research provides valuable information on how intermolecular interactions, such as hydrogen bonds and π-interactions, contribute to the stabilization of molecular assemblies. These insights are crucial for designing materials with specific properties (Saeed et al., 2020).

Synthetic Pathways and Chemical Reactivity

Another area of application is in the development of synthetic methodologies. For instance, studies on the cyclocondensation of bromo- and iodo-benzaldehydes catalyzed by copper(I) iodide reveal pathways to form quinazolines and arylquinazolines. These findings are instrumental in synthesizing heterocyclic compounds, which are pivotal in drug development and materials science (Vypolzov et al., 2011).

properties

IUPAC Name

2-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYXOCHPLXDDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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